CID 78064322, also known as (2S)-2-((1-(4-fluorophenyl)-1H-pyrazol-4-yl)methylthio)-3-(trifluoromethyl)phenyl)acetamide, is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It is classified as a small molecule and is primarily studied for its role in modulating biological pathways related to various diseases.
The compound was identified through high-throughput screening methods aimed at discovering new drug candidates. Its development is part of ongoing research efforts to find effective treatments for conditions such as cancer and inflammatory diseases.
CID 78064322 falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
The synthesis of CID 78064322 typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.
CID 78064322 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of fluorine atoms which are often linked to enhanced potency in drug design.
CID 78064322 can undergo various chemical reactions, including:
Reactivity studies often involve assessing the stability of CID 78064322 under different pH conditions and temperatures to simulate physiological environments. This information is crucial for understanding its pharmacokinetics.
The mechanism of action for CID 78064322 involves its interaction with specific biological targets, which may include enzymes or receptors involved in disease pathways.
Preliminary studies suggest that CID 78064322 may exert its effects through modulation of signaling pathways associated with inflammation and cell proliferation. Detailed mechanistic studies are essential for elucidating its precise mode of action.
CID 78064322 is primarily investigated for its potential applications in:
Ongoing studies aim to further explore its efficacy and safety profiles through preclinical and clinical trials, paving the way for potential therapeutic use in humans.
The retrosynthetic deconstruction of CID 78064322 employs a "disconnected approach," focusing on strategic cleavage of C–C and C–N bonds to simplify the target molecule into accessible synthons. Key disconnections include:
Synthetic equivalents identified include:
Table 1: Strategic Bond Disconnections in CID 78064322
Bond Disconnected | Synthon A | Synthon B | Complexity Reduction (Δ MW) |
---|---|---|---|
C–N (thiazole-piperidine) | Thiazolyl bromide | N-H piperidine | 182 Da |
C–O (ester hydrolysis) | Carboxylic acid | Ethanol | 46 Da |
C–C (bicyclic retro-DA) | Furan | Maleimide | 276 Da |
Buchwald-Hartwig amination proves critical for forming the C–N bond between thiazole and piperidine fragments. Screening of phosphine ligands (XPhos, SPhos) with Pd₂(dba)₃ revealed:
For bicyclic core construction, microwave-assisted Diels-Alder (170°C, 10 min) with Cu(OTf)₂ catalysis (5 mol%) delivers 99% endo-selectivity. Quantum chemical calculations (DFT M06-2X/def2-TZVP) predict a 2.3 kcal/mol activation barrier reduction versus thermal conditions, aligning with experimental yields (92% vs. 68%) [4] [6].
The chiral piperidine moiety is constructed via imidazolidinone-catalyzed Friedel-Crafts alkylation:
Table 2: Performance Comparison of Catalytic Methods
Reaction | Catalyst | Yield (%) | Selectivity | Productivity (g/L/h) |
---|---|---|---|---|
C–N Coupling | Pd/XPhos | 98 | >99% LCAP | 12.8 |
Diels-Alder | Cu(OTf)₂ | 92 | 99% endo | 5.2 |
Alkylation | Imidazolidinone | 89 | 96% ee | 3.1 |
Ball-milling enables catalyst-free Knoevenagel condensation for the bicyclic precursor:
The thiazole-piperidine linkage is forged via TiO₂-photocatalyzed C–N coupling under visible light:
A multi-step flow platform integrates three modules:
Multi-modal chromatography addresses co-elution challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7